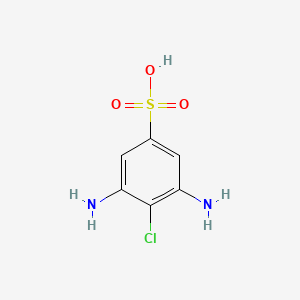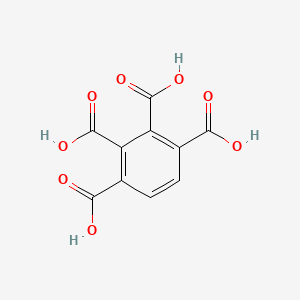
Benzene-1,2,3,4-tetracarboxylic acid
Vue d'ensemble
Description
Benzene-1,2,3,4-tetracarboxylic acid, also known as Mellophanic acid, is a compound with the molecular formula C10H6O8 . It has a molecular weight of 254.15 g/mol . It is used as a ligand in the synthesis of a wide range of metal-organic frameworks (MOFs) and coordination polymers .
Molecular Structure Analysis
The molecular structure of Benzene-1,2,3,4-tetracarboxylic acid can be represented by the canonical SMILES notation: C1=CC(=C(C(=C1C(=O)O)C(=O)O)C(=O)O)C(=O)O . The crystal structure of the compound has been studied, with the Hermann-Mauguin space group symbol being P -1 .Chemical Reactions Analysis
Benzene-1,2,3,4-tetracarboxylic acid is used in the construction of alkali and alkaline earth coordination polymers . In one study, 1D Co (II)-carboxylate chains were linked together by the organic moiety of BTC 4− ligands, forming a 3D coordination polymer .Physical And Chemical Properties Analysis
The physical and chemical properties of Benzene-1,2,3,4-tetracarboxylic acid include a molecular weight of 254.15 g/mol, a Hydrogen Bond Donor Count of 4, a Hydrogen Bond Acceptor Count of 8, and a Rotatable Bond Count of 4 . More detailed thermochemical data can be found in the Thermodynamics Research Center (TRC) database .Applications De Recherche Scientifique
Catalysis and Reaction Efficiency
Benzene-1,2,3,4-tetracarboxylic acid, as a key building block, contributes to the development of metal-organic frameworks (MOFs) with catalytic properties. For instance, a study revealed that MOFs featuring metalloporphyrin struts exhibit high efficiency in catalyzing acyl-transfer reactions, attributed to their ability to preconcentrate substrates within their porous structures (Shultz et al., 2009).
Material Science and Polymer Chemistry
In material science, benzene-1,2,3,4-tetracarboxylic acid plays a crucial role in synthesizing coordination solids with divalent metal ions, leading to materials with potential applications in electronics and catalysis. For example, crystallization with Co, Mn, or Zn ions yields coordination solids exhibiting unique structural properties, which are of interest for their electronic and catalytic applications (Plater et al., 2001).
Coordination Chemistry
In coordination chemistry, benzene-1,2,3,4-tetracarboxylic acid is utilized to create novel coordination polymers with diverse structures and properties. A study focused on synthesizing lanthanide-based coordination polymers, where the acid acts as a ligand, demonstrated significant enhancements in luminescence, offering potential applications in optical devices and sensors (Freslon et al., 2016).
Hydrothermal Synthesis
Benzene-1,2,3,4-tetracarboxylic acid is also instrumental in hydrothermal synthesis processes, leading to the creation of polymeric metal carboxylates. These materials are characterized by their sheet structures and distorted octahedral coordination environment, highlighting the versatility of the acid in synthesizing complex structures with potential industrial applications (Qi et al., 2005).
Orientations Futures
Benzene-1,2,3,4-tetracarboxylic acid has potential for future applications in organic materials chemistry . Its use as a ligand in the synthesis of MOFs and coordination polymers suggests potential for the design of materials with tailored properties . Furthermore, the successful synthesis of desirable ortho-diimide products suggests potential for the development of new synthetic methods .
Propriétés
IUPAC Name |
benzene-1,2,3,4-tetracarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6O8/c11-7(12)3-1-2-4(8(13)14)6(10(17)18)5(3)9(15)16/h1-2H,(H,11,12)(H,13,14)(H,15,16)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCAIEATUVJFSMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(=O)O)C(=O)O)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10197218 | |
| Record name | Benzene-1,2,3,4-tetracarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10197218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzene-1,2,3,4-tetracarboxylic acid | |
CAS RN |
476-73-3 | |
| Record name | 1,2,3,4-Benzenetetracarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=476-73-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene-1,2,3,4-tetracarboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000476733 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene-1,2,3,4-tetracarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10197218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzene-1,2,3,4-tetracarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.829 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




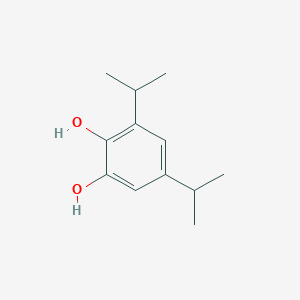
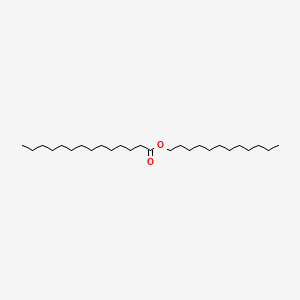
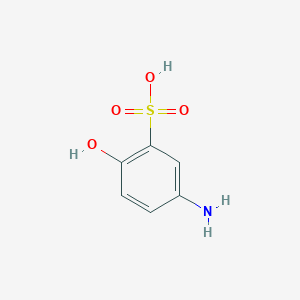


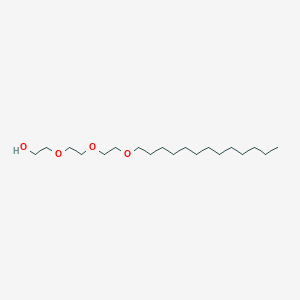
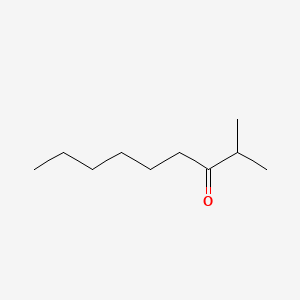


![2,7-Naphthalenedisulfonic acid, 4-hydroxy-5-[[(4-methylphenyl)sulfonyl]amino]-](/img/structure/B1605757.png)
![Ethyl benzo[d][1,3]dioxole-5-carboxylate](/img/structure/B1605758.png)

